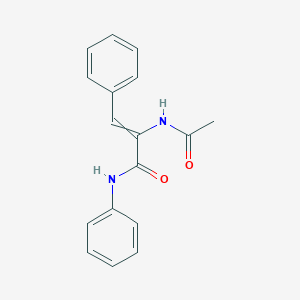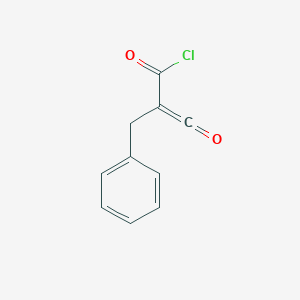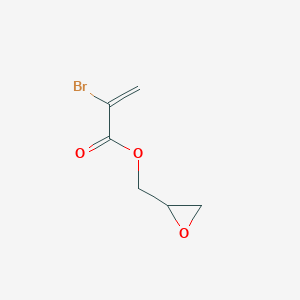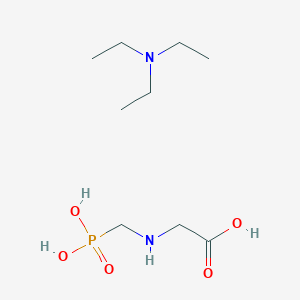![molecular formula C17H26O B14623687 Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- CAS No. 55790-53-9](/img/structure/B14623687.png)
Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- is a complex organic compound with the molecular formula C15H24. It is also known by its IUPAC name, 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecane . This compound is characterized by its unique bicyclic structure, which includes two methylene groups and a dimethyl substitution at the 10th position.
Vorbereitungsmethoden
The synthesis of Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods may involve the use of gas chromatography for the purification and identification of the compound .
Analyse Chemischer Reaktionen
Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antibacterial or antifungal properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- can be compared with other similar compounds, such as β-caryophyllene and β-pinene . These compounds share similar bicyclic structures but differ in their specific substitutions and functional groups. The uniqueness of Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]- lies in its specific dimethyl and methylene substitutions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55790-53-9 |
|---|---|
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-(10,10-dimethyl-2,6-dimethylidene-5-bicyclo[7.2.0]undecanyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-11-7-9-16-15(10-17(16,4)5)12(2)6-8-14(11)13(3)18/h14-16H,1-2,6-10H2,3-5H3 |
InChI-Schlüssel |
CWEDHDMWROAFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC(=C)C2CC(C2CCC1=C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


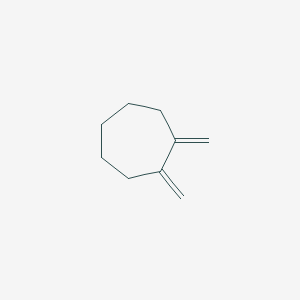
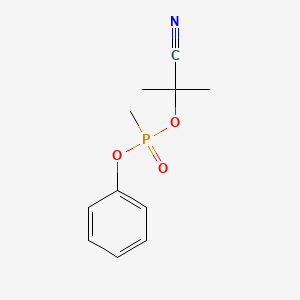
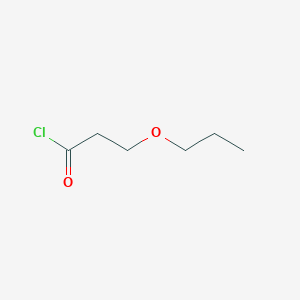
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)

![8-Amino-9-bromo-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14623627.png)
![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

